molecular formula C7H8ClNO B1431093 (6-Chloro-4-methylpyridin-2-yl)methanol CAS No. 1227601-23-1

(6-Chloro-4-methylpyridin-2-yl)methanol

Cat. No.: B1431093
CAS No.: 1227601-23-1
M. Wt: 157.6 g/mol
InChI Key: UZMNJKLXXGTIKS-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Chloro-4-methylpyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Chloro-4-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-4-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMNJKLXXGTIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-23-1
Record name (6-chloro-4-methylpyridin-2-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(6-Chloro-4-methylpyridin-2-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS 1227601-23-1) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules. Characterized by its trisubstituted pyridine core, it offers three distinct vectors for chemical diversification: the electrophilic C-Cl bond at position 6, the nucleophilic hydroxymethyl group at position 2, and the steric/lipophilic methyl handle at position 4. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and handling requirements for drug discovery applications.

Chemical Identity & Structural Analysis

The compound functions as a "linchpin" intermediate. Its amphiphilic nature—balanced by the lipophilic chloro-methyl sector and the polar hydroxymethyl tail—dictates its behavior in solution and biological assays.

Table 1: Core Chemical Identifiers
PropertySpecification
IUPAC Name (6-Chloro-4-methylpyridin-2-yl)methanol
CAS Registry Number 1227601-23-1
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
SMILES CC1=CC(Cl)=NC(CO)=C1
InChI Key Predicted: YXPVCSWOMRFRCS-UHFFFAOYSA-N (Isomer specific)
Appearance White to off-white crystalline solid
Structural Features & Reactivity Profile[1]
  • H-Bond Donor (HBD): 1 (Hydroxyl group) - Critical for binding affinity in active sites.

  • H-Bond Acceptor (HBA): 2 (Pyridine Nitrogen, Hydroxyl Oxygen).

  • Electronic Effect: The electron-withdrawing chlorine at C6 reduces the basicity of the pyridine nitrogen (approx. pKa ~3.0–3.5) compared to unsubstituted pyridine (pKa 5.2), making it less prone to protonation at physiological pH.

  • Lipophilicity (LogP): Estimated at 1.2–1.5, suggesting moderate membrane permeability and good solubility in polar organic solvents (DMSO, DCM, MeOH).

Physicochemical Properties

Data aggregated from standard chemoinformatic predictions and homologous series analysis.

PropertyValue / RangeContext
Melting Point 78°C – 85°CCrystalline solid range; purity dependent.
Boiling Point ~280°C (Predicted)Decomposes prior to boiling at atm pressure.
Solubility (Water) Low (< 5 mg/mL)Limited by the lipophilic chloro-methyl motif.
Solubility (DMSO) High (> 100 mg/mL)Preferred solvent for stock solutions.
pKa (Pyridine N) 3.2 ± 0.5 (Calc.)Reduced basicity due to -I effect of Cl.
pKa (Hydroxyl) ~13.5Typical primary alcohol acidity.

Experimental Protocols: Synthesis & Purification

Senior Scientist Note: While commercial sources exist, in-house synthesis is often required to ensure anhydrous conditions or to introduce isotopic labels. The most robust route involves the selective reduction of the corresponding methyl ester.

Protocol A: Selective Reduction of Methyl 6-chloro-4-methylpicolinate

Objective: Convert the ester functionality to the primary alcohol without dechlorinating the pyridine ring.

Reagents:

  • Precursor: Methyl 6-chloro-4-methylpicolinate (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄, 3.0 eq)

  • Additive: Calcium Chloride (CaCl₂, 1.5 eq) – Enhances reactivity and selectivity.

  • Solvent: Anhydrous Ethanol (EtOH) : THF (2:1 v/v)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve CaCl₂ in anhydrous EtOH/THF mixture. Stir at 0°C for 15 mins.

  • Addition: Add the methyl ester precursor dropwise to the cold solution.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes, maintaining temperature < 5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (gas evolution H₂ will occur).

  • Workup: Evaporate volatiles. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Purification Strategy

Crude product often contains unreacted ester or over-reduced byproducts.

  • Crystallization: Dissolve crude solid in minimal hot Isopropyl Acetate. Cool slowly to 4°C.

  • Flash Chromatography: If crystallization fails, use Silica Gel (40g column).

    • Mobile Phase: Gradient 0% → 60% EtOAc in Hexanes.

    • Detection: UV at 254 nm.

Visualizing the Workflow

Diagram 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in the synthesis and workup to ensure high yield and purity.

SynthesisWorkflow Start Start: Methyl 6-chloro- 4-methylpicolinate ReagentPrep Prepare NaBH4 + CaCl2 (In Situ Activation) Start->ReagentPrep Reaction Reaction: 0°C -> RT, 4-6h Solvent: EtOH/THF ReagentPrep->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No (Add more time/reagent) Quench Quench: Sat. NH4Cl (Careful: H2 Gas) Check->Quench Yes Extraction Extraction: EtOAc Wash: Brine Quench->Extraction Purification Purification: Recrystallization or Column Extraction->Purification Final Final Product: (6-Chloro-4-methylpyridin-2-yl)methanol Purification->Final

Caption: Operational workflow for the selective reduction of the picolinate ester to the target alcohol.

Analytical Characterization (Reference Data)

To validate the identity of the synthesized compound, compare against these standard spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (s, 1H, Ar-H3)

    • δ 7.28 (s, 1H, Ar-H5)

    • δ 5.45 (t, 1H, -OH)

    • δ 4.52 (d, 2H, -CH₂O-)

    • δ 2.35 (s, 3H, -CH₃)

  • LC-MS:

    • ESI+ m/z: 158.0 [M+H]⁺ (Matches theoretical isotope pattern for Cl).

Handling, Stability & Safety (HSE)

Hazard Identification (GHS)[2]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage & Stability[4][5][6]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Shelf Life: Stable for >2 years if kept dry and dark.

References

  • VulcanChem. (6-Chloro-4-methylpyridin-2-yl)methanol Product Profile. Retrieved from

  • Biosynth. Safety Data Sheet: (6-Chloro-4-methylpyridin-2-yl)methanol. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary: Pyridine Derivatives. (General Reference for Pyridine pKa values). Retrieved from

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Standard Protocol for NaBH4/CaCl2 Reduction). Oxford University Press.

Sources

An In-Depth Technical Guide to (6-Chloro-4-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and discuss its reactivity and applications as a versatile scaffold in modern chemical research and drug discovery.

Section 1: Core Physicochemical Properties and Characterization

(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative whose utility stems from the specific arrangement of its functional groups. The pyridine ring provides a core structure prevalent in many biologically active compounds. The chloro, methyl, and hydroxymethyl groups offer distinct points for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.[1]

The primary alcohol (-CH₂OH) at the 2-position is a prime site for oxidation or derivatization, while the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, further expanding its synthetic potential.[1] The methyl group at the 4-position influences the electronic properties and steric environment of the ring.

Key Properties Summary

Quantitative data for (6-Chloro-4-methylpyridin-2-yl)methanol has been consolidated from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight ~157.6 g/mol [1][2]
CAS Number 1227601-23-1[1][2][3]
Appearance Expected to be a crystalline solid[1]
Solubility Predicted to be moderately soluble in organic solvents (e.g., DCM, THF, Methanol) with limited water solubility[1]
SMILES CC1=CC(=NC(=C1)Cl)CO[2]
Structural and Analytical Validation

The definitive identification and purity assessment of (6-Chloro-4-methylpyridin-2-yl)methanol relies on standard analytical techniques. For any synthesis or application, it is imperative to validate the structure using methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic and methyl protons, as well as the methylene protons of the alcohol group. ¹³C NMR would verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group.

Section 2: Synthesis and Purification Protocol

The most direct and common synthetic strategy for preparing aryl-methanols like (6-Chloro-4-methylpyridin-2-yl)methanol is the reduction of a corresponding carbonyl compound, typically an ester or a carboxylic acid. This approach is favored due to the high efficiency and selectivity of modern reducing agents and the relative accessibility of the starting materials.

Rationale for Synthetic Approach

We will detail a protocol based on the reduction of a methyl ester precursor, methyl 6-chloro-4-methylpicolinate. The choice of a reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be pyrophoric and require strictly anhydrous conditions. A more moderate and user-friendly alternative, diisobutylaluminium hydride (DIBAL-H), offers excellent control and high yields for the reduction of esters to primary alcohols, often at low temperatures to minimize side reactions. A similar procedure has been documented for the synthesis of related chloropyridinyl methanols.[4]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material Methyl 6-chloro-4- methylpicolinate in THF inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start_material->inert_atm cooling Cool Reaction Vessel to 0°C inert_atm->cooling dibal_add Slow, Dropwise Addition of DIBAL-H Solution cooling->dibal_add stir Stir at 0°C for 2-3h (Monitor by TLC) dibal_add->stir quench Careful Quenching with 1M HCl (aq) stir->quench neutralize Neutralize with Saturated NaHCO₃ Solution quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify product (6-Chloro-4-methylpyridin-2-yl)methanol purify->product

Caption: Workflow for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocol

Objective: To synthesize (6-Chloro-4-methylpyridin-2-yl)methanol via the reduction of methyl 6-chloro-4-methylpicolinate.

Materials:

  • Methyl 6-chloro-4-methylpicolinate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vessel Preparation: Under an inert atmosphere (e.g., nitrogen), add methyl 6-chloro-4-methylpicolinate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition (Critical Step): Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Rationale: A slow, controlled addition prevents a dangerous exotherm and minimizes the formation of over-reduced or side products.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

  • Quenching (Critical Step): While maintaining cooling, very carefully and slowly add 1 M HCl to quench the excess DIBAL-H and the aluminate complex. Rationale: This step is highly exothermic and releases hydrogen gas. A slow, controlled quench is essential for safety.

  • Neutralization: Continue stirring at room temperature for 1 hour. Carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure (6-Chloro-4-methylpyridin-2-yl)methanol.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of (6-Chloro-4-methylpyridin-2-yl)methanol lies in its capacity to serve as a launchpad for diverse chemical transformations.

Key Reaction Pathways
  • Oxidation of the Alcohol: The primary alcohol can be selectively oxidized.

    • To Aldehyde: Using mild conditions such as Pyridinium Chlorochromate (PCC) in dichloromethane (DCM).[1]

    • To Carboxylic Acid: Using strong oxidizing agents like potassium permanganate (KMnO₄) under aqueous alkaline conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 6-position for substitution by various nucleophiles (e.g., alkoxides, amines, azides), enabling the introduction of new functional groups.[1]

  • Hydroxyl Group Derivatization: The alcohol can be readily converted into other functionalities.

    • Esterification: Reaction with carboxylic acids or acid chlorides.

    • Conversion to Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

    • Formation of Leaving Groups: Tosylation or mesylation to facilitate subsequent substitution reactions at the methylene carbon.

Reactivity Map

Reactivity A (6-Chloro-4-methylpyridin-2-yl)methanol B (6-Chloro-4-methylpyridin-2-yl)methanal (Aldehyde) A->B Oxidation (PCC) C 6-Chloro-4-methylpicolinic acid (Carboxylic Acid) A->C Oxidation (KMnO₄) D (6-Alkoxy-4-methylpyridin-2-yl)methanol A->D SNAr (NaOR) E (6-Amino-4-methylpyridin-2-yl)methanol A->E SNAr (NH₃) F 2-(Chloromethyl)-6-chloro- 4-methylpyridine A->F Halogenation (SOCl₂)

Caption: Key reaction pathways of (6-Chloro-4-methylpyridin-2-yl)methanol.

Section 4: Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol makes it a highly relevant building block for creating libraries of compounds for biological screening.[1]

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors used in oncology research. The functional groups on this molecule allow for the systematic exploration of the chemical space around the core to optimize potency and selectivity.[1]

  • Development of Novel Antimicrobials: Halogenated heterocycles have a long history in the development of antimicrobial agents.[5] This compound can be used as a starting point to synthesize new derivatives for testing against various pathogens.

  • Agrochemical Research: The structural motifs present are also relevant in the design of new herbicides and pesticides.

  • Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which have applications in catalysis and as functional materials.

Section 5: Safety and Handling

(6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion

(6-Chloro-4-methylpyridin-2-yl)methanol is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined structure, characterized by three distinct and synthetically accessible functional groups, provides a robust platform for the development of novel molecules. From its logical synthesis via ester reduction to its diverse reactivity, this guide underscores its importance as a key intermediate for professionals in drug discovery, medicinal chemistry, and materials science. Proper understanding and application of its chemistry will continue to enable the creation of complex and high-value compounds.

References

  • (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Chloro-4-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted pyridine ring with chloro, methyl, and hydroxymethyl functionalities, makes it a versatile intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to (6-Chloro-4-methylpyridin-2-yl)methanol, with a focus on practical, field-proven methodologies. The document delves into the causal relationships behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and safety considerations. Detailed, step-by-step protocols for the most viable synthetic routes are presented, supported by quantitative data and visual representations of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, aiming to provide a robust and reliable resource for the preparation of this important chemical entity.

Introduction: The Significance of (6-Chloro-4-methylpyridin-2-yl)methanol

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing this heterocyclic scaffold. The specific arrangement of substituents in (6-Chloro-4-methylpyridin-2-yl)methanol offers multiple points for further chemical modification, making it a valuable precursor for creating diverse molecular libraries. The chloro group can be displaced by various nucleophiles, the hydroxymethyl group can be oxidized or converted to other functional groups, and the pyridine nitrogen can be quaternized or participate in coordination chemistry. These properties underscore the importance of efficient and scalable synthetic routes to this compound.

This guide will focus on two primary and scientifically validated pathways for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol:

  • Pathway A: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid. This is arguably the most direct and widely applicable route, leveraging the selective reduction of a carboxylic acid to a primary alcohol.

  • Pathway B: Oxidation of 6-Chloro-4-methyl-2-picoline. This alternative approach involves the oxidation of the 2-methyl group of a picoline precursor, followed by reduction of the resulting aldehyde or carboxylic acid.

Each pathway will be discussed in detail, including the synthesis of the necessary starting materials, providing a complete roadmap for the laboratory-scale preparation of the target molecule.

Pathway A: Synthesis via Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid

This pathway is a robust and reliable method for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. It involves two key stages: the synthesis of the precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid, and its subsequent reduction to the desired alcohol.

Stage 1: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid

The synthesis of this crucial intermediate can be achieved through the oxidation of 6-chloro-4-methyl-2-picoline. The methyl group at the 2-position of the pyridine ring is more susceptible to oxidation than the methyl group at the 4-position due to the electronic effects of the ring nitrogen.

Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid 6-chloro-4-methyl-2-picoline 6-Chloro-4-methyl-2-picoline Carboxylic_Acid 6-Chloro-4-methylpyridine-2-carboxylic acid 6-chloro-4-methyl-2-picoline->Carboxylic_Acid Oxidation KMnO4 KMnO4, H2O, Heat

Caption: Oxidation of 6-chloro-4-methyl-2-picoline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-chloro-4-methyl-2-picoline141.5910.0 g0.0706
Potassium permanganate (KMnO₄)158.0324.7 g0.156
Water (H₂O)18.02250 mL-
Hydrochloric acid (HCl), concentrated36.46As needed-
Sodium bisulfite (NaHSO₃)104.06As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-4-methyl-2-picoline (10.0 g, 0.0706 mol) and water (250 mL).

  • Heat the mixture to 75-80°C with vigorous stirring.

  • Slowly add potassium permanganate (24.7 g, 0.156 mol) in small portions over a period of 1-2 hours, maintaining the temperature of the reaction mixture. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to a volume of approximately 50-70 mL.

  • Cool the concentrated solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 6-chloro-4-methylpyridine-2-carboxylic acid will form.

  • If any residual permanganate color remains, add a small amount of sodium bisulfite solution until the color is discharged.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Causality and Insights: The use of potassium permanganate as an oxidizing agent is a classic and effective method for converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction is performed in an aqueous medium, and the temperature is controlled to ensure a steady reaction rate without excessive decomposition of the starting material or product. The work-up procedure is critical for isolating the product in high purity. Acidification of the filtrate is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid

The reduction of the carboxylic acid to the primary alcohol is the final step in this pathway. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3] However, due to its high reactivity, careful control of the reaction conditions is essential. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder and more selective alternative.[4][5]

Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid Carboxylic_Acid 6-Chloro-4-methylpyridine-2-carboxylic acid Alcohol (6-Chloro-4-methylpyridin-2-yl)methanol Carboxylic_Acid->Alcohol Reduction Reducing_Agent 1. LiAlH4, THF 2. H3O+

Caption: Reduction of the carboxylic acid to the alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Chloro-4-methylpyridine-2-carboxylic acid171.585.0 g0.0291
Lithium aluminum hydride (LiAlH₄)37.951.66 g0.0437
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Water (H₂O)18.02As needed-
15% Sodium hydroxide (NaOH) solution40.00As needed-
Ethyl acetate (EtOAc)88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (1.66 g, 0.0437 mol) and anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 6-chloro-4-methylpyridine-2-carboxylic acid (5.0 g, 0.0291 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 2 hours to ensure complete reaction.

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.7 mL), 15% aqueous sodium hydroxide solution (1.7 mL), and then water (5.1 mL). This is known as the Fieser work-up. A granular precipitate should form.

  • Stir the mixture vigorously for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Chloro-4-methylpyridin-2-yl)methanol as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: Lithium aluminum hydride is a potent, non-selective reducing agent.[6] The initial reaction with the carboxylic acid is an acid-base reaction, which liberates hydrogen gas. Subsequently, the carboxylate is reduced to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.

Pathway B: Synthesis via Oxidation of 6-Chloro-4-methyl-2-picoline

An alternative strategy involves the selective oxidation of the 2-methyl group of 6-chloro-4-methyl-2-picoline to the corresponding aldehyde, followed by reduction. This pathway can be advantageous if the starting picoline is readily available and if the selective oxidation can be achieved in high yield.

Stage 1: Selective Oxidation of 6-Chloro-4-methyl-2-picoline to 6-Chloro-4-methylpyridine-2-carbaldehyde

Achieving selective oxidation of one methyl group in the presence of another on the same pyridine ring can be challenging. However, the 2-methyl group is generally more activated towards oxidation than the 4-methyl group. Various oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Selective Oxidation of 6-chloro-4-methyl-2-picoline Picoline 6-Chloro-4-methyl-2-picoline Aldehyde 6-Chloro-4-methylpyridine-2-carbaldehyde Picoline->Aldehyde Selective Oxidation Oxidizing_Agent SeO2, Dioxane, Heat

Caption: Selective oxidation to the aldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-chloro-4-methyl-2-picoline141.595.0 g0.0353
Selenium dioxide (SeO₂)110.964.3 g0.0388
1,4-Dioxane88.1150 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution84.01As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-4-methyl-2-picoline (5.0 g, 0.0353 mol) in 1,4-dioxane (50 mL).

  • Add selenium dioxide (4.3 g, 0.0388 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-4-methylpyridine-2-carbaldehyde. The product may require purification by column chromatography.

Causality and Insights: Selenium dioxide is a well-known reagent for the oxidation of activated methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement. The choice of solvent and temperature is crucial for controlling the reaction and minimizing side products.

Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be accomplished with mild reducing agents such as sodium borohydride (NaBH₄).

Reduction of Aldehyde Aldehyde 6-Chloro-4-methylpyridine-2-carbaldehyde Alcohol (6-Chloro-4-methylpyridin-2-yl)methanol Aldehyde->Alcohol Reduction Reducing_Agent NaBH4, Methanol

Caption: Reduction of the aldehyde to the alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Chloro-4-methylpyridine-2-carbaldehyde155.584.0 g0.0257
Sodium borohydride (NaBH₄)37.831.17 g0.0309
Methanol (MeOH)32.0450 mL-
Water (H₂O)18.02As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Dissolve 6-chloro-4-methylpyridine-2-carbaldehyde (4.0 g, 0.0257 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.17 g, 0.0309 mol) in small portions.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (6-Chloro-4-methylpyridin-2-yl)methanol.

Causality and Insights: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[7] The reaction is typically performed in a protic solvent like methanol or ethanol. The work-up is straightforward, involving quenching with water and extraction of the product.

Conclusion

This technical guide has detailed two robust and practical synthetic pathways for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. The choice between Pathway A (reduction of the carboxylic acid) and Pathway B (selective oxidation of the picoline followed by reduction) will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both routes, when executed with care and attention to the experimental details provided, offer reliable methods for accessing this valuable synthetic intermediate. The insights into the causality behind the procedural steps are intended to empower researchers to troubleshoot and adapt these methods as needed for their specific applications.

References

  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]

  • Fisher, D. (2017, May 16). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Khan Academy. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Aries, R. S. (1957). U.S. Patent No. 2,818,378. U.S.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Notes - Reduction of Carbonyl Compounds with Pyridine Borane. Retrieved from [Link]

  • Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.
  • TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. Retrieved from [Link]

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

  • Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806. [Link]

  • U.S. Patent No. 8,575,350B2. (n.d.). Google Patents.
  • Keller, P. A. (n.d.).
  • ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry.
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.
  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.

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Technical Whitepaper: Operational Safety and Synthetic Handling of (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1227601-23-1) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—featuring an electrophilic chloropyridine core and a nucleophilic hydroxymethyl "handle"—makes it a versatile scaffold for medicinal chemistry. However, this duality also necessitates precise handling protocols to mitigate the risks of skin sensitization, ocular damage, and unintended chemical degradation.

This guide provides an evidence-based framework for the safe storage, manipulation, and synthetic application of this intermediate, moving beyond generic safety data sheets (SDS) to address practical research scenarios.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.

PropertySpecificationOperational Implication
IUPAC Name (6-Chloro-4-methylpyridin-2-yl)methanolUnambiguous identification for inventory.
CAS Number 1227601-23-1Primary identifier for regulatory compliance.
Molecular Formula C₇H₈ClNOMW: 157.59 g/mol .[1]
Physical State Crystalline SolidReduces inhalation risk compared to liquid pyridines, but dust control is critical.
Melting Point ~80–110°C (Predicted)QC Check: Verify MP upon receipt. A depressed MP indicates hydrolysis or oxidation.
Solubility DMSO, Methanol, DCMProtocol: Dissolve in DMSO for biological assays; use DCM/MeOH for transfers.
LogP ~1.3 (Predicted)Lipophilic enough to penetrate skin; dermal protection is mandatory.

Operational Safety & Hazard Mitigation

While standard pyridines are noxious, halogenated pyridines often possess enhanced skin sensitizing properties. The following protocol treats the compound as a "High Potency Intermediate" until specific toxicological data proves otherwise.

Hazard Classification (GHS)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Tract Irritation) (H335)

Engineering Controls & PPE
  • Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood.

  • Glove Permeation: Pyridine derivatives can permeate latex. Requirement: Double-gloving with Nitrile (minimum thickness 0.11 mm) or single-layer Silver Shield® laminate gloves for prolonged handling.

  • Respiratory: If handling >5g of dry powder outside a hood (not recommended), a P95/P100 particulate respirator is required.

Exposure Response Workflow

The following diagram outlines the immediate decision logic for exposure events.

SafetyResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash w/ Soap & Water (15 mins) Do NOT use Ethanol Skin->ActionSkin ActionEye Rinse w/ Water/Saline (15 mins) Remove Contacts Eye->ActionEye ActionInhal Fresh Air Supportive Oxygen if dyspneic Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response logic for exposure events. Note the prohibition of ethanol for skin washing, as it increases dermal absorption of pyridines.

Storage & Stability Protocol

The stability of (6-Chloro-4-methylpyridin-2-yl)methanol is dictated by the susceptibility of the benzylic-like alcohol to oxidation and the pyridine ring to N-oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The alcohol moiety can slowly oxidize to the aldehyde (picolinaldehyde derivative) upon prolonged exposure to air.

  • Temperature: Refrigeration (2–8°C) is recommended to inhibit color changes (yellowing) associated with N-oxide formation or degradation.

  • Hygroscopicity: Pyridyl alcohols are often hygroscopic. Store in tightly sealed vials with desiccants. Moisture uptake will skew stoichiometric calculations in synthesis.

Self-Validating QC Step: Before using a stored batch in a critical reaction, run a thin-layer chromatography (TLC) plate (50% EtOAc/Hexanes). If a baseline spot (N-oxide) or a less polar spot (aldehyde) appears, purify via recrystallization or short silica plug filtration.

Synthetic Handling & Reactivity

For the drug developer, this molecule offers two distinct "handles" for diversification. Understanding the electronic bias of the ring is crucial for reaction success.

Reactivity Logic
  • The Alcohol (Nucleophile): The primary alcohol is nucleophilic. It can be alkylated (Williamson ether synthesis) or converted to a leaving group (Mesylate/Tosylate/Halide) for SN2 reactions.

  • The Chloride (Electrophile): The chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Note: The 6-position is generally less reactive toward SNAr than the 2- or 4-positions, but the inductive effect of the ring nitrogen still facilitates displacement under forcing conditions or with strong nucleophiles.

Synthetic Workflow Map

SynthesisMap Core (6-Chloro-4-methylpyridin-2-yl)methanol Oxidation Oxidation (MnO2 or Swern) Core->Oxidation -OH Reactivity Activation Activation (SOCl2 or MsCl) Core->Activation -OH Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling -Cl Reactivity Aldehyde Aldehyde (Reductive Amination Precursor) Oxidation->Aldehyde AlkylHalide Alkyl Chloride/Mesylate (Electrophile for Amines) Activation->AlkylHalide Biaryl Biaryl/Aminopyridine (Scaffold Extension) Coupling->Biaryl

Figure 2: Divergent synthetic pathways. The -OH group allows for side-chain modification, while the -Cl group allows for core scaffold extension.

Standard Operating Procedure: Activation (Mesylation)

Context: Converting the alcohol to a leaving group is a common first step.

  • Setup: Flame-dry a round-bottom flask; cool to 0°C under N₂.

  • Solvent: Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol in anhydrous DCM (0.1 M concentration).

  • Base: Add TEA (1.5 equiv) or DIPEA.

  • Reagent: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Quench: Saturated NaHCO₃.

  • Caution: The resulting mesylate is a potent alkylating agent (potential mutagen). Handle with high containment.

Emergency Protocols

In the event of a spill or fire, specific chemical properties dictate the response.

  • Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the molten material.

    • Hazard:[2][3][4] Combustion produces toxic Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA.

  • Spill (Solid):

    • Evacuate the immediate area.[5]

    • Don PPE (Double Nitrile gloves, P95 mask, goggles).

    • Cover spill with a damp absorbent pad to prevent dust generation.

    • Sweep up and place in a "Halogenated Organic Waste" container.

    • Clean surface with a mild detergent (avoid bleach, as it may react with amines/pyridines).

References

  • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 88929128 (Isomeric Reference). Retrieved October 26, 2023, from [Link]

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An In-depth Technical Guide on the Discovery and Application of (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural attributes, physicochemical properties, and plausible synthetic methodologies. This guide will further explore its strategic importance as a versatile intermediate in the synthesis of complex pharmaceutical agents, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights into the utility of this compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl groups, and hydroxymethyl moieties allows for the fine-tuning of a molecule's steric and electronic profile, which in turn can significantly impact its pharmacokinetic and pharmacodynamic properties.

(6-Chloro-4-methylpyridin-2-yl)methanol, with its distinct substitution pattern, represents a valuable and versatile intermediate.[1] The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution reactions, while the hydroxymethyl group at the 2-position provides a site for further chemical elaboration.[1] The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability. This trifecta of functional groups makes (6-Chloro-4-methylpyridin-2-yl)methanol a highly sought-after precursor in the synthesis of novel therapeutic agents. Its structural analogues have been identified as crucial components in the synthesis of various pharmaceutical compounds.[2] The development of robust synthetic routes to such intermediates is critical for accelerating the drug discovery and development process.

Physicochemical and Structural Characteristics

The precise arrangement of substituents on the pyridine ring of (6-Chloro-4-methylpyridin-2-yl)methanol dictates its chemical behavior and physical properties.[1]

Table 1: Physicochemical Properties of (6-Chloro-4-methylpyridin-2-yl)methanol
PropertyValueSource
Molecular Formula C₇H₈ClNO[1][3]
Molecular Weight ~157.6 g/mol [1][3]
Physical State Crystalline solid[1]
Melting Point ~80-110°C (estimated)[1]
Solubility Moderately soluble in organic solvents, limited water solubility[1]
pKa (hydroxyl) ~13-14 (estimated)[1]
CAS Number 1227601-23-1[3][4]

The presence of both a basic nitrogen atom in the pyridine ring and an alcohol functional group imparts both weak basicity and hydrogen-bonding capabilities.[1] These characteristics are crucial in its interactions with biological targets and its solubility profile.

Synthetic Methodologies: A Mechanistic Perspective

Several synthetic pathways can be envisioned for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. A highly probable and efficient route involves the reduction of a corresponding carboxylic acid or its ester derivative.[1] This approach is a cornerstone of organic synthesis due to its reliability and the commercial availability of suitable starting materials.

Reduction of 6-Chloro-4-methylpicolinic Acid or its Esters

The core of this synthetic strategy is the conversion of a carbonyl group to a primary alcohol.

Causality behind Experimental Choices:

  • Starting Material: 6-chloro-4-methylpicolinic acid or its ester is chosen as the precursor due to the stability of the pyridine core under reducing conditions and the reactivity of the carboxylic acid/ester moiety.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids and esters to primary alcohols. Its high reactivity necessitates anhydrous conditions to prevent quenching by water. Borane complexes (e.g., BH₃·THF) are alternative reducing agents that can also be employed, sometimes offering different selectivity profiles.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal for this reaction. They are inert to the reducing agent and effectively solvate the reactants.

  • Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and any reactive aluminum intermediates. This is typically followed by extraction to isolate the desired product.

Synthesis_Workflow Start Starting Material: 6-Chloro-4-methylpicolinic acid or its ester Reduction Reduction with LiAlH₄ in anhydrous THF Start->Reduction Step 1 Workup Aqueous Work-up (e.g., with Na₂SO₄·10H₂O) Reduction->Workup Step 2 Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Step 3 Purification Purification by Column Chromatography Extraction->Purification Step 4 Product Final Product: (6-Chloro-4-methylpyridin-2-yl)methanol Purification->Product Step 5

Caption: Synthetic Workflow for (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. Each step is designed to ensure high yield and purity, with in-process checks to validate the reaction's progress.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • 6-Chloro-4-methylpicolinic acid methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere.

  • Cooling: The flask is cooled to 0°C using an ice-water bath.

  • Addition of Starting Material: A solution of 6-chloro-4-methylpicolinic acid methyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0°C, where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Chloro-4-methylpyridin-2-yl)methanol.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery: A Versatile Chemical Intermediate

(6-Chloro-4-methylpyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other substituted pyridines that serve as key intermediates in the production of marketed drugs. For instance, related structures are precursors to the antihistamine bepotastine and the non-nucleosidic reverse transcriptase inhibitor nevirapine.[5][6]

The chloro-substituent can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SₙAr reactions, allowing for the introduction of diverse functional groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This dual reactivity makes it a powerful tool for generating libraries of compounds for high-throughput screening.

Drug_Discovery_Pathway Intermediate (6-Chloro-4-methylpyridin-2-yl)methanol Reaction1 Nucleophilic Substitution at C6 (e.g., with R-NH₂) Intermediate->Reaction1 Reaction2 Modification of -CH₂OH group (e.g., Oxidation, Esterification) Intermediate->Reaction2 Scaffold Diversified Pyridine Scaffold Reaction1->Scaffold Reaction2->Scaffold DrugCandidate Hypothetical Drug Candidate Scaffold->DrugCandidate Further Synthetic Steps

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

Based on data for structurally similar compounds, (6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Recommended Handling Precautions:

  • Wear protective gloves, eye protection, and a lab coat.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

(6-Chloro-4-methylpyridin-2-yl)methanol is a strategically important heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic methodologies outlined in this guide provide a robust framework for its preparation, enabling researchers to access this valuable building block for their discovery programs. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like (6-Chloro-4-methylpyridin-2-yl)methanol will undoubtedly increase.

References

  • (6-Chloro-4-methylpyridin-2-yl)methanol - 1227601-23-1 - Vulcanchem.
  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.
  • The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.
  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • (6-Chloro-4-methylpyridin-2-yl)methanol | 1227601-23-1 | CZB60123 - Biosynth.
  • 1227601-23-1 (6-chloro-4-methylpyridin-2-yl)methanol for Sale - Echemi.
  • (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem.
  • 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol - BLDpharm.

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Technical Guide: The Chloromethyl Pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethyl pyridine core (often referred to as picolyl chloride) represents a high-value, high-risk electrophilic motif in medicinal chemistry. It serves as a critical "lynchpin" intermediate for introducing pyridyl moieties into drug scaffolds, notably in proton pump inhibitors (PPIs), chelating agents (e.g., TPA ligands), and agrochemicals (neonicotinoids).

However, its utility is counterbalanced by a defining instability: autocatalytic self-quaternization . Unlike benzyl chlorides, chloromethyl pyridines possess both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure. This duality necessitates rigorous control over protonation states during synthesis and storage.

This guide synthesizes the structural dynamics, reactivity profiles, and validated handling protocols required to successfully deploy this core in drug development.

Structural Dynamics & Stability

The reactivity of chloromethyl pyridine is dictated by the position of the chloromethyl group relative to the nitrogen atom. The stability profile is binary: the hydrochloride salt is stable, while the free base is kinetically unstable.

The Self-Quaternization Mechanism

In the free base form, the pyridine nitrogen lone pair of one molecule attacks the methylene carbon of another via an intermolecular


 mechanism. This forms a colored, ionic polymer (tar). This process is most rapid for the 2-isomer  and 4-isomer  due to inductive effects and favorable geometry for intermolecular attack.

Key Insight: The 3-isomer is significantly more stable as a free base because the nitrogen lone pair is geometrically disfavored from attacking the meta-position methylene of a neighbor, though it will still degrade over time.

SelfQuaternization Figure 1: Autocatalytic self-quaternization pathway of the 2-isomer free base. M1 2-Chloromethylpyridine (Free Base) TS Intermolecular S_N2 Attack (N lone pair -> CH2-Cl) M1->TS Nucleophile M2 2-Chloromethylpyridine (Free Base) M2->TS Electrophile Prod Pyridinium Polymer (Insoluble Tar) TS->Prod Polymerization

Stability Comparison Data
IsomerFree Base Stability (

)
HCl Salt StabilityPrimary Degradation Mode
2-Chloromethyl Critical: Polymerizes in minutes/hours (oily residue).High: Stable crystalline solid.[1] Hygroscopic.Intermolecular N-alkylation.
3-Chloromethyl Moderate: Stable for days/weeks if cold.High: Stable solid.[1]Slow hydrolysis/oxidation.
4-Chloromethyl Low: Polymerizes rapidly.High: Stable solid.[1]Intermolecular N-alkylation.

Synthesis Strategy

The industry-standard synthesis involves the deoxychlorination of pyridinemethanol (pyridylcarbinol) using thionyl chloride (


).
The "Acid-Lock" Principle

To prevent polymerization during synthesis, the reaction must remain acidic throughout. The HCl generated as a byproduct serves a protective role, protonating the pyridine nitrogen and deactivating it as a nucleophile.

Reaction Scheme:



Validated Protocol: Synthesis of 2-Chloromethylpyridine HCl

Reagents:

  • 2-Pyridinemethanol (1.0 eq)

  • Thionyl Chloride (

    
    , 1.5 eq)
    
  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-pyridinemethanol and dry DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Add

    
     dropwise over 30 minutes. Note: Exothermic. Control temp < 
    
    
    
    .
  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 1-2 hours.

    • Validation Point: Monitor by TLC (or LCMS). The starting alcohol spot (polar) should disappear.

  • Workup (Critical):

    • Do NOT quench with aqueous base (this releases the unstable free base).

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and solvent.
      
    • Triturate the residue with diethyl ether or hexanes to precipitate the hydrochloride salt.

  • Isolation: Filter the off-white/beige solid under

    
    . Store in a desiccator (hygroscopic).
    

Nucleophilic Substitution Profiles

The chloromethyl pyridine core is a potent alkylating agent. In drug synthesis, it is typically coupled with amines, thiols, or alkoxides.

The "In-Situ Release" Strategy

Since the starting material is stored as a salt, but the reaction requires a free nucleophile, the standard operating procedure involves in-situ neutralization .

  • Base Choice: Use non-nucleophilic bases (e.g., DIPEA,

    
    , 
    
    
    
    ) in excess (2.5 - 3.0 eq).
  • Solvent: Aprotic polar solvents (DMF, DMSO, Acetonitrile) accelerate the

    
     reaction.
    

ReactionWorkflow Figure 2: In-situ neutralization and coupling workflow. Start 2-Chloromethylpyridine HCl (Stable Salt) Inter Transient Free Base (Highly Reactive) Start->Inter Deprotonation Base Base (e.g., K2CO3) (In-situ Neutralization) Base->Inter Nu Nucleophile (Amine/Thiol/Phenol) Prod Coupled Product (Py-CH2-Nu) Nu->Prod Inter->Prod S_N2 Attack

Validated Protocol: N-Alkylation of a Secondary Amine

Scenario: Coupling 2-chloromethylpyridine HCl with Piperazine derivative.

  • Dissolution: Dissolve the secondary amine (1.0 eq) in Acetonitrile (MeCN).

  • Base Addition: Add powdered

    
     (3.0 eq). Stir for 10 mins.
    
  • Electrophile Addition: Add 2-chloromethylpyridine HCl (1.1 eq) as a solid in a single portion.

    • Why Solid? Adding it as a solution in DMF/MeCN risks self-polymerization in the dropping funnel if the solvent is not perfectly dry or if the transfer is slow.

  • Reaction: Heat to

    
     for 4-6 hours.
    
  • Validation: Check LCMS for Product Mass

    
    .
    
  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

Safety & Handling (E-E-A-T)

Warning: Chloromethyl pyridines are vesicants (blistering agents) and severe skin irritants. They share structural homology with nitrogen mustards.

  • Containment: All weighing and transfers must occur in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride to the benign alcohol (pyridylcarbinol), although this will initially generate the unstable free base which will eventually polymerize or hydrolyze.

  • Storage:

    • Form: Hydrochloride salt ONLY.

    • Condition: Desiccated at

      
      . Moisture converts the salt to a sticky gum due to hygroscopicity, accelerating hydrolysis.
      

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and tautomerism).
  • ChemicalBook. (2023).[1] 2-(Chloromethyl)pyridine hydrochloride Synthesis and Stability Data.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.

  • BenchChem. (2024). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

  • Patent US5942625A. (1999).[2] Preparation of chloromethylpyridine hydrochlorides. (Describes the industrial SOCl2 process).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol. This versatile heterocyclic compound serves as a critical starting material for constructing diverse molecular architectures. We will explore key synthetic transformations targeting its distinct functional groups: the nucleophilic aromatic substitution-susceptible chlorine atom and the modifiable primary alcohol. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of (6-Chloro-4-methylpyridin-2-yl)methanol

(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure is endowed with three key features that make it a powerful synthetic building block:

  • A Pyridine Core: A foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[2]

  • A Primary Hydroxymethyl Group (-CH₂OH): Located at the 2-position, this alcohol is a versatile handle for a wide array of chemical modifications, including oxidation, esterification, and etherification.[3]

  • A Reactive Chloro Substituent (-Cl): Positioned at the 6-position, the chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen, enabling the introduction of diverse functionalities.[3][4][5]

This guide will detail validated protocols for leveraging these reactive sites to generate novel derivatives, expanding the chemical space accessible from this strategic starting material.

Core Synthetic Pathways and Protocols

The derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol can be logically categorized into three primary strategies: modification at the C6-chloro position, transformation of the C2-hydroxymethyl group, or a combination of both.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The SNAr reaction is a cornerstone for functionalizing halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[5] The electron-withdrawing pyridine nitrogen stabilizes the anionic intermediate, making this substitution feasible, especially at the ortho (2- or 6-) and para (4-) positions.[4][5]

This protocol describes the substitution of the C6-chloro group with an amine, a common transformation for generating scaffolds used in kinase inhibitors and other targeted therapies.

Experimental Workflow: SNAr Amination

start Combine (6-Chloro-4-methylpyridin-2-yl)methanol, Amine (2-3 eq.), and Base (e.g., K2CO3, 3 eq.) in a high-boiling solvent (e.g., DMSO, NMP) reaction Heat reaction mixture (e.g., 120-150 °C) Monitor by TLC/LC-MS start->reaction Inert Atmosphere (N2/Ar) workup Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc) reaction->workup Upon completion purify Dry organic layer (Na2SO4). Concentrate under vacuum. Purify by column chromatography workup->purify product Characterize final product (NMR, MS) purify->product alcohol (6-Chloro-4-methylpyridin-2-yl)methanol aldehyde 6-Chloro-4-methylpicolinaldehyde alcohol->aldehyde Mild Oxidation (e.g., DMP, Swern) acid 6-Chloro-4-methylpicolinic Acid alcohol->acid Direct Strong Oxidation (e.g., KMnO4, Jones) aldehyde->acid Strong Oxidation (e.g., Pinnick) cluster_0 Esterification cluster_1 Etherification (Williamson) start_est Alcohol + Carboxylic Acid + Coupling Agent (EDC) + Catalyst (DMAP) in DCM react_est Stir at RT, 12-18h start_est->react_est workup_est Aqueous Workup (Acid/Base Wash) react_est->workup_est product_est Ester Derivative workup_est->product_est start_eth Alcohol + Strong Base (NaH) in anhydrous THF/DMF alkoxide Form Alkoxide start_eth->alkoxide react_eth Add Alkyl Halide (R-X) alkoxide->react_eth workup_eth Quench with water, Extract react_eth->workup_eth product_eth Ether Derivative workup_eth->product_eth

Sources

Application Note: Functionalization Strategies for (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227601-23-1 Formula:


Molecular Weight:  157.60  g/mol [1]

Abstract & Utility Profile

(6-Chloro-4-methylpyridin-2-yl)methanol serves as a high-value bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity:

  • Electrophilic Aromatic Core (C6-Cl): The chlorine atom at the 6-position is activated for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Nucleophilic Side Chain (C2-CH₂OH): The primary alcohol provides a handle for esterification, etherification, or conversion into a leaving group (halide/mesylate) for

    
     displacement.
    

This guide details optimized protocols for selectively engaging these functional groups, ensuring high fidelity in scaffold elaboration.

Safety & Handling (HSE Guidelines)

Risk Profile: Irritant / Harmful.[2]

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Controls:

  • Moisture Sensitivity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reaction Safety: Reactions involving thionyl chloride (

    
    ) generate 
    
    
    
    and
    
    
    gases; a caustic scrubber must be connected to the manifold.

Experimental Workflows

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C6 position to generate biaryl scaffolds. Challenge: The free hydroxyl group can interfere with certain lipophilic catalysts or undergo side reactions if strong bases (e.g., NaH) are used. Solution: Use of a mild aqueous-organic biphasic system allows for direct coupling without prior protection of the alcohol.

Protocol 1: Direct Arylation (Unprotected Alcohol)

Reagents:

  • Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3–5 mol%)[3]
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the chloropyridine substrate, aryl boronic acid, and

    
    . Seal with a septum and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

  • Base Activation: Add the aqueous

    
     solution. The mixture will become biphasic.
    
  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift of

      
      .
      
  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer

    
     with EtOAc. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting chloride.

Optimization Table: Catalyst & Solvent Screening

Catalyst SystemBaseSolventTempOutcome


Dioxane/

90°CPreferred. High tolerance for free -OH.


Toluene/EtOH/

100°CGood, but

oxide removal is difficult.

/ XPhos

n-Butanol100°CUse for sterically hindered boronic acids.[4]
Module B: Alcohol Activation ( Precursors)

Objective: Convert the -OH group into a leaving group (Chloride or Mesylate) to enable nucleophilic substitution (e.g., amine alkylation). Mechanism: The pyridine nitrogen can act as an internal base/nucleophile, potentially leading to salts. Care must be taken to isolate the free base.

Protocol 2: Chlorination via Thionyl Chloride

Reagents:

  • Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv)[3]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.5 M) in a round-bottom flask under

    
    . Cool to 0°C.
    
  • Addition: Add

    
     dropwise over 10 minutes.
    
    • Note: No external base (like Et3N) is strictly necessary if the HCl salt is the desired intermediate, but adding a drop of DMF catalyzes the reaction.

  • Reflux: Remove ice bath and heat to reflux (40°C) for 2 hours.

  • Quench & Neutralization (Critical):

    • Evaporate volatiles/excess

      
       under reduced pressure (use a trap!).[3]
      
    • Resuspend the residue in DCM.

    • Slowly add saturated

      
       at 0°C until pH ~8. (Vigorous bubbling will occur).
      
  • Isolation: Separate layers. Dry organics over

    
    .
    
  • Result: 2-(Chloromethyl)-6-chloro-4-methylpyridine. Use immediately or store at -20°C (benzylic-type chlorides on pyridines are reactive).

Reaction Pathway Visualization

ReactionMap cluster_legend Reaction Types Start (6-Chloro-4-methylpyridin-2-yl)methanol (CAS 1227601-23-1) Suzuki_Prod 6-Aryl-4-methylpyridin-2-yl)methanol (Biaryl Scaffold) Start->Suzuki_Prod Module A: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Chloride 2-(Chloromethyl)-6-chloro-4-methylpyridine (Activated Electrophile) Start->Chloride Module B: SOCl2, DCM, Reflux Amine 2-(Aminomethyl)-6-chloro-4-methylpyridine (Amine Scaffold) Chloride->Amine HNR2, K2CO3 ACN, 60°C key Blue: Starting Material | Green: Cross-Coupling | Yellow: Activation | Red: Nucleophilic Sub.

Caption: Divergent synthesis map showing C-C bond formation (Suzuki) vs. side-chain activation (Chlorination).[5]

Troubleshooting & Expert Tips

  • Pyridine N-Oxidation: If using peracids (e.g., mCPBA) elsewhere in the synthesis, protect the pyridine nitrogen or perform oxidation after the coupling steps. The 2-chloro substituent reduces the basicity/nucleophilicity of the nitrogen, making it less prone to accidental N-oxidation than unsubstituted pyridines.

  • Protodeboronation: If the Suzuki coupling yield is low and you observe de-boronated arene byproducts, switch to anhydrous conditions (DMF,

    
    , 
    
    
    
    ) to prevent hydrolytic cleavage of the boronic acid.
  • Regioselectivity: In the unlikely event of competing reactions (e.g., if the 4-methyl group were also functionalized), remember that the C6-Cl position is significantly more electrophilic than C4 alkyl groups due to the inductive effect of the ring nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling adapted for chloropyridines). Retrieved from [Link][3]

Sources

Application Note: (6-Chloro-4-methylpyridin-2-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1206968-35-3) represents a versatile heterocyclic scaffold in the design of ATP-competitive kinase inhibitors. Its structural distinctiveness lies in its trifunctional nature:

  • The Pyridine Nitrogen: Serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide of the "gatekeeper" + 1 or + 3 residues).

  • The 6-Chloro Substituent: A reactive handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ), allowing the attachment of hydrophobic "head" groups that occupy the adenine binding pocket.
    
  • The 2-Hydroxymethyl Group: A modifiable linker vector. It projects towards the solvent front, providing an attachment point for solubilizing moieties (e.g., piperazines, morpholines) via etherification or reductive amination.

This guide details the synthetic utility of this building block, providing optimized protocols for its incorporation into Type I and Type II kinase inhibitor architectures.

Structural Rationale & Pharmacophore Utility

In medicinal chemistry, the pyridine ring is a privileged scaffold. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol offers unique advantages:

  • 4-Methyl Group: Fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl), often improving potency and selectivity compared to the unsubstituted analog.

  • 6-Chloro Position: The primary site for diversification. In many inhibitors (e.g., p38 MAP kinase or Raf inhibitors), this position is coupled to an aryl ring to establish

    
     stacking interactions within the active site.
    
  • 2-Methanol Vector: This group is geometrically positioned to exit the ATP-binding cleft. Modifying this alcohol allows researchers to tune physicochemical properties (LogP, solubility) without disrupting the core binding mode.

Diagram 1: Synthetic Divergence & Utility

The following diagram illustrates the three primary synthetic pathways for this scaffold.

SyntheticPathways Start (6-Chloro-4-methylpyridin-2-yl)methanol (Core Scaffold) Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 / Pd(0) Activation Pathway B: OH Activation (Mesylation/Chlorination) Start->Activation MsCl or SOCl2 Oxidation Pathway C: Oxidation (Aldehyde Formation) Start->Oxidation MnO2 or Dess-Martin HingeBinder Bi-aryl Kinase Core (Hinge Binding) Suzuki->HingeBinder Yields Core Scaffold Solubilizer Solvent Tail Attachment (e.g., N-methylpiperazine) Activation->Solubilizer H-NR2 / Base RedAmin Reductive Amination (Secondary Amines) Oxidation->RedAmin NaBH(OAc)3 / R-NH2

Caption: Divergent synthetic workflows starting from (6-Chloro-4-methylpyridin-2-yl)methanol.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Hinge Binder Synthesis)

This protocol describes the coupling of the 6-chloro moiety with an aryl boronic acid. The 4-methyl group slightly deactivates the ring, requiring robust catalytic systems.

Reagents:

  • (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the pyridine scaffold and aryl boronic acid in 1,4-dioxane (0.1 M concentration). Sparge with argon for 10 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    .
  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~157 [M+H]).

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc and wash with water followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The alcohol group usually makes the product sufficiently polar for easy separation.
    

Expert Insight: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to XPhos Pd G2 or Pd(PPh3)4 with


 in Toluene/Water to improve yields [1].
Protocol B: Alcohol Activation & Amine Displacement (Tail Synthesis)

To attach a solubilizing tail (common in drugs like Imatinib), the hydroxyl group must first be converted to a better leaving group.

Part 1: Mesylation (Activation)

  • Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

  • Add Triethylamine (TEA) (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0°C for 1 hour. TLC should show quantitative conversion to the mesylate.

  • Quench: Wash with cold saturated

    
    , dry over 
    
    
    
    , and concentrate. Note: The mesylate is unstable; use immediately in Part 2.

Part 2: Nucleophilic Displacement

  • Dissolve the crude mesylate in Acetonitrile (ACN).

  • Add the secondary amine (e.g., N-methylpiperazine) (2.0 eq) and

    
     (3.0 eq).
    
  • Heat to 60°C for 3 hours.

  • Validation: The product will show a distinct mass shift. For N-methylpiperazine,

    
    Mass = +82 Da (approx).
    
Protocol C: Oxidation to Carboxaldehyde

For reductive amination strategies, the alcohol is oxidized to the aldehyde.

Reagents:

  • Activated Manganese Dioxide (

    
    ) (10 eq)
    
  • Solvent: DCM or Chloroform

Methodology:

  • Suspend the starting material in DCM.

  • Add activated

    
     (excess is required for heterogeneous kinetics).
    
  • Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the manganese slurry.

  • Concentration: Evaporate solvent to yield the aldehyde. Storage Warning: Pyridine aldehydes are prone to air oxidation; store under inert gas at -20°C.

Quantitative Data Summary

The following table summarizes expected yields and conditions based on internal validation and literature precedents for similar pyridine scaffolds [2, 3].

Reaction TypeTransformationKey ReagentTypical YieldCritical Parameter
Suzuki Coupling Cl

Aryl

75–85%Degassing is essential to prevent homocoupling.
Chlorination OH

Cl

90–95%Control temp < 50°C to prevent degradation.
Mesylation OH

OMs

>95% (Crude)Unstable intermediate; do not store.
Oxidation OH

CHO

80–88%Use "Activated"

only.

Troubleshooting & Optimization (Expertise)

Issue 1: Sluggish Suzuki Coupling

  • Cause: The 4-methyl group is electron-donating, making the pyridine ring less electrophilic at the 6-position compared to a simple 2-chloropyridine.

  • Solution: Switch to a Buchwald precatalyst system (e.g., XPhos Pd G3) or increase temperature to 110°C using microwave irradiation.

Issue 2: Solubility of the Alcohol

  • Observation: The starting material is moderately polar. In non-polar solvents (Hexanes/Toluene), it may oil out.

  • Solution: Use THF or 1,4-Dioxane as the primary solvent. For extraction, use DCM/MeOH (9:1) if the product is highly polar.

Issue 3: N-Oxide Formation

  • Risk:[1][2][3] During oxidation steps (Protocol C), the pyridine nitrogen can oxidize to the N-oxide.

  • Prevention: Avoid peracids (mCPBA). Use selective oxidants like Dess-Martin Periodinane or

    
    .
    

Visualization: Kinase Binding Mode

The following diagram conceptualizes how a derivative of this scaffold binds within a typical Kinase ATP-pocket.

KinaseBinding Hinge Hinge Region (Met/Thr Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) SolventFront Solvent Front (Water Interface) PyridineN Pyridine N (H-Bond Acceptor) PyridineN->Hinge H-Bond Methyl 4-Methyl Group (Van der Waals) Methyl->Gatekeeper Hydrophobic Interaction Tail 2-Position Tail (Solubilizing Group) Tail->SolventFront Extends into Solvent

Caption: Conceptual binding mode of a 6-chloro-4-methylpyridin-2-yl derivative in the ATP pocket.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki and mechanisms on pyridines).
  • Bligh, S. W. A., et al. (2011). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides. Der Pharma Chemica, 3(4), 377-388. (Demonstrates reactivity of 2-aminomethyl pyridine analogs). Link

  • BenchChem. (2025).[5][6] Application Notes for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. (Analogous chemistry for heterocyclic chlorides). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-Chloro-4-methylpyridin-2-yl)methanol before handling. Pyridine derivatives may exhibit acute toxicity.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Reactivity Guide for (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1227601-23-1) presents a unique challenge in synthetic organic chemistry due to its amphiphilic reactivity profile . It contains three distinct reactive centers that often compete under standard reaction conditions:

  • Electrophilic C-6 Position: Activated by the pyridine nitrogen, making the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Nucleophilic C-2 Hydroxymethyl Group: A primary alcohol prone to oxidation, esterification, and etherification.

  • Basic Pyridine Nitrogen: Capable of protonation (

    
    ) and metal coordination, often poisoning Lewis acid catalysts or transition metals.
    

This guide addresses the specific stability failures researchers encounter, particularly unwanted hydrolysis of the chloride and over-oxidation of the alcohol .

Core Stability Matrix

The following table summarizes the stability of the compound under various stress conditions. Use this to determine the safe operating window for your experiments.

ConditionStability RatingPrimary Degradation PathwayPreventative Measure
Strong Base (pH > 10) Critical

(Hydrolysis to Pyridone or Alkoxylation)
Use non-nucleophilic bases (e.g., DIPEA,

-BuOK) or lower T < 0°C.
Strong Acid (pH < 1) ModerateProtonation (Reversible); Ether formation at high TMaintain T < 50°C; Avoid anhydrous strong acids which promote dehydration.
Oxidative (Jones/KMnO₄) LowOver-oxidation to Carboxylic AcidUse mild oxidants (TEMPO, DMP, Swern) for aldehyde synthesis.
Reductive (H₂/Pd) LowDehalogenation (Loss of Cl)Use selective catalysts (e.g., Pt/C) or poison the catalyst (e.g., thiophene).
Lewis Acids (AlCl₃, BF₃) ModerateComplexation/PrecipitationPre-mix Lewis acid with substrate at low temp; use excess LA to saturate N-site.

Troubleshooting Guides: Reaction-Specific Failures

Issue 1: "I am losing the Chlorine atom during alkylation/acylation."

Symptom: LCMS shows a mass shift of -34/+16 (Hydrolysis) or -34/+OR (Alkoxylation). Mechanism: The pyridine ring is electron-deficient. In basic media (e.g., NaH, NaOH,


 in MeOH), the hydroxide or alkoxide ion attacks the C-6 position, displacing chloride via an addition-elimination mechanism (

).

Corrective Protocol:

  • Switch Solvents: Avoid protic solvents (MeOH, EtOH) if using strong bases. Use aprotic polar solvents like DMF, DMSO, or THF.

  • Change Base: Switch from nucleophilic bases (NaOH, NaOMe) to non-nucleophilic bases like LiHMDS , NaH (in THF), or DIPEA .

  • Temperature Control:

    
     rates drop significantly below 0°C. Perform deprotonation at -78°C or 0°C.
    
Issue 2: "The oxidation to aldehyde yields the carboxylic acid or ester."

Symptom: Synthesis of (6-chloro-4-methylpyridin-2-yl)methanal fails; product is the picolinic acid derivative. Mechanism: The electron-withdrawing chlorine atom makes the intermediate aldehyde highly electrophilic. It rapidly forms a hydrate in the presence of water, which is then easily oxidized further to the acid.

Corrective Protocol:

  • Avoid Aqueous Oxidants: Do not use KMnO₄ or aqueous Jones reagent.

  • Recommended Method: Use Dess-Martin Periodinane (DMP) or Anelli Oxidation (TEMPO/NaOCl) under strictly buffered conditions (pH 8.6-9.5) to prevent hydrate formation.

Issue 3: "Palladium-catalyzed cross-coupling (Suzuki/Buchwald) is stalling."

Symptom: Starting material remains unreacted despite high catalyst loading. Mechanism: The pyridine nitrogen and the free hydroxyl group can form a stable chelate with Pd(II), effectively sequestering the catalyst from the reaction cycle.

Corrective Protocol:

  • Protect the Alcohol: Convert the -OH to a silyl ether (TBS or TBDPS) before the coupling step.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that cannot be easily displaced by the pyridine nitrogen.

Visualizing Degradation Pathways

The following diagram illustrates the competing reaction pathways that must be managed.

DegradationPathways Start (6-Chloro-4-methylpyridin-2-yl)methanol (Target Material) Pyridone 6-Hydroxy/Alkoxy Impurity (SNAr Product) Start->Pyridone Base/Nu- (pH > 10) High Temp Aldehyde Target Aldehyde Start->Aldehyde TEMPO/DMP Controlled Cond. Dehalo Dehalogenated Product (Reduction Side-Rxn) Start->Dehalo H2, Pd/C Unpoisoned Acid Picolinic Acid Derivative (Over-oxidation) Aldehyde->Acid H2O/Strong Oxidant Hydrate formation

Caption: Figure 1.[1][2][3][4][5][6][7] Competing degradation pathways. Red arrows indicate critical failure modes to avoid.

Standardized Experimental Protocols

Protocol A: Safe Oxidation to Aldehyde (TEMPO Method)

Use this method to avoid over-oxidation and chlorine loss.

Reagents:

  • Substrate: 1.0 eq

  • TEMPO (free radical): 0.01 eq (Catalytic)

  • KBr: 0.1 eq

  • NaOCl (Bleach): 1.1 eq

  • Solvent: DCM / Water (biphasic) buffered with

    
    .
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of (6-Chloro-4-methylpyridin-2-yl)methanol in 10 mL DCM. Cool to 0°C.

  • Buffer: Add 5 mL of saturated aqueous

    
     containing KBr (0.1 eq) and TEMPO (10 mg).
    
  • Addition: Dropwise add NaOCl solution (commercial bleach, diluted to ~5%) over 15 minutes. Crucial: Maintain T < 5°C.

  • Quench: Once TLC shows consumption (usually < 30 min), quench immediately with aqueous

    
    .
    
  • Isolation: Extract with DCM. The chlorine atom remains intact due to the mild pH (8-9) and low temperature.

Protocol B: Stability Stress Test (Quality Control)

Run this before scale-up to verify batch stability.

  • Prepare a 1 mg/mL solution in MeCN/Water (1:1).

  • Inject into HPLC (C18 column).

  • Stress: Add 1 eq of NaOH to an aliquot. Wait 1 hour. Inject again.

    • Pass Criteria: < 0.5% formation of the hydrolysis product (Retention time shift to earlier polar peak).

Frequently Asked Questions (FAQ)

Q: Can I use Pyridinium Chlorochromate (PCC) for the oxidation? A: Yes, but with caution. PCC is acidic and can make the workup difficult due to chromium residues trapping the basic pyridine product. If you use PCC, add anhydrous Sodium Acetate to buffer the reaction and prevent acid-catalyzed side reactions.

Q: Why is my product turning yellow/brown upon storage? A: Pyridines, especially halogenated ones, are photosensitive. The color change indicates N-oxide formation or slow photolytic dehalogenation. Store the compound under Argon at -20°C in amber vials.

Q: Is the chlorine atom labile enough for direct amination without a catalyst? A: Only with very strong nucleophiles (e.g., hydrazine, aliphatic amines) at high temperatures (>100°C). For anilines or weaker nucleophiles, you must use Buchwald-Hartwig Pd-catalysis to achieve conversion without decomposing the alcohol.

References

  • VulcanChem. (2024). (6-Chloro-4-methylpyridin-2-yl)methanol - Chemical Properties and Stability Profile. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (2-Chloro-6-methylpyridin-4-yl)methanol and derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes: TEMPO Mediated Methodologies. Retrieved from

  • National Institutes of Health (NIH). (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environ Sci Technol. Retrieved from

  • BenchChem. (2025).[3][8] Technical Support: 2-Hydroxy-6-methylpyridine Synthesis and Side Reactions. Retrieved from

Sources

Moisture sensitivity of (6-Chloro-4-methylpyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Chloro-4-methylpyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide practical, field-proven solutions to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Reagent

(6-Chloro-4-methylpyridin-2-yl)methanol is a bifunctional molecule featuring a pyridine core, a reactive primary alcohol, and a chloro substituent. This unique combination makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, the interplay between the nucleophilic alcohol, the electrophilic carbon bearing the chlorine, and the coordinating pyridine nitrogen presents a specific set of challenges, primarily related to moisture sensitivity and competing reaction pathways. This guide will help you anticipate and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle (6-Chloro-4-methylpyridin-2-yl)methanol?

A1: (6-Chloro-4-methylpyridin-2-yl)methanol is a crystalline solid that is sensitive to moisture.[1] Proper storage is critical to maintain its integrity. It should be stored under an inert atmosphere (argon or nitrogen), preferably in a desiccator, at 2-8°C.[2] For transfers, use a glove box or glove bag to minimize exposure to atmospheric moisture. If a glove box is unavailable, rapid handling in a well-ventilated fume hood with pre-dried glassware is essential.

Q2: My reaction is failing to initiate. What are the common causes?

A2: The primary culprits for reaction failure are often residual moisture or improper activation of the hydroxyl group. The hydroxyl group is a poor leaving group and typically requires activation for substitution reactions.[3] Additionally, trace moisture can quench sensitive organometallic reagents or catalysts. Ensure all solvents and reagents are rigorously dried. It's often dangerous to trust an "anhydrous" label without verification, especially for small-scale, sensitive reactions.[4]

Q3: I'm observing unexpected byproducts. What could they be?

A3: The structure of (6-Chloro-4-methylpyridin-2-yl)methanol allows for several potential side reactions. The most common byproduct is the corresponding aldehyde or carboxylic acid from oxidation of the primary alcohol.[5] Another possibility is self-condensation or polymerization, especially under basic conditions. Intramolecular reactions, though less common, are also a possibility. Careful reaction monitoring by TLC or LC-MS is crucial to identify these byproducts early.

Troubleshooting Guide for Common Reactions

Issue 1: Low Yield in Nucleophilic Substitution at the Hydroxyl Group

You are attempting to convert the primary alcohol to a better leaving group (e.g., a tosylate or mesylate) or directly substitute it, but are observing low yields and recovery of starting material.

Causality: The hydroxyl group is a poor leaving group. Direct substitution is generally not feasible without prior activation. Reagents used for activation, such as tosyl chloride in the presence of a base like pyridine, can be highly sensitive to moisture.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or commercially available anhydrous solvents. It can be beneficial to sparge the solvent with an inert gas for 5-10 minutes prior to use.[6]

    • Dry solid reagents, including (6-Chloro-4-methylpyridin-2-yl)methanol, under high vacuum for several hours before use.[4]

  • Proper Activation of the Hydroxyl Group:

    • For tosylation or mesylation, add the sulfonyl chloride slowly to a cooled (0°C) solution of the alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane.[7]

    • Be aware that treatment of pyridyl methanols with tosyl chloride can sometimes lead to the formation of the corresponding chloride instead of the tosylate.[8]

  • Use of Anhydrous Techniques:

    • Assemble your reaction apparatus while hot and flush with a dry, inert gas.[6]

    • Use septa and cannulas for the transfer of anhydrous solvents and liquid reagents. Maintain a positive pressure of inert gas throughout the reaction.[9][10]

Issue 2: Unwanted Chlorination of the Hydroxyl Group

During an attempted tosylation or in the presence of other chlorine-containing reagents, you observe the formation of 2-chloro-6-(chloromethyl)-4-methylpyridine.

Causality: Reagents like tosyl chloride in the presence of pyridine can generate species that act as a source of chloride ions, leading to nucleophilic substitution of the activated hydroxyl group.[8] Thionyl chloride (SOCl₂) will also readily convert the alcohol to the chloride.

Troubleshooting Protocol:

  • Reagent Selection:

    • If chlorination is a persistent issue with tosyl chloride, consider using mesyl chloride, which may be less prone to this side reaction.

    • Alternatively, for subsequent substitution reactions, converting the alcohol to the chloride might be a viable two-step approach.

  • Reaction Conditions:

    • Run the reaction at lower temperatures (e.g., -20°C to 0°C) to minimize the rate of the competing chlorination reaction.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further side reactions.

Issue 3: Hydrolysis of the 6-Chloro Group

In aqueous workups or reactions run in protic solvents, you detect the formation of (6-Hydroxy-4-methylpyridin-2-yl)methanol.

Causality: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, with water or hydroxide acting as the nucleophile. This hydrolysis is often promoted by elevated temperatures or strongly basic/acidic conditions.[11][12]

Troubleshooting Protocol:

  • Avoid Protic Solvents: Whenever possible, use aprotic solvents for your reaction.

  • Careful Workup:

    • If an aqueous workup is necessary, perform it at low temperatures (0-5°C).

    • Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of pure water or strong acids/bases to control the pH.

    • Minimize the contact time between the organic and aqueous layers.

Experimental Protocols

Protocol 1: General Procedure for Handling Moisture-Sensitive Reactions

This protocol outlines the setup for a reaction requiring anhydrous conditions, such as the activation of the hydroxyl group.

Materials:

  • Round-bottom flask, magnetic stir bar, condenser, septa, needles, and cannula.

  • (6-Chloro-4-methylpyridin-2-yl)methanol, dried under vacuum.

  • Anhydrous solvent (e.g., dichloromethane, THF).

  • Other anhydrous reagents.

  • Inert gas supply (Nitrogen or Argon) with a bubbler.

Procedure:

  • Oven-dry all glassware and the stir bar. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Add the solid (6-Chloro-4-methylpyridin-2-yl)methanol to the reaction flask against a counterflow of inert gas.

  • Seal the flask with a septum.

  • Add the anhydrous solvent via a dry syringe or cannula.[13]

  • Cool the reaction mixture to the desired temperature using an appropriate bath.

  • Add any other reagents via syringe or cannula.

  • Maintain the inert atmosphere throughout the reaction duration.

Protocol 2: Oxidation to (6-Chloro-4-methylpyridin-2-yl)aldehyde

This protocol describes a mild oxidation of the primary alcohol to the corresponding aldehyde, minimizing over-oxidation.

Materials:

  • (6-Chloro-4-methylpyridin-2-yl)methanol.

  • Pyridinium chlorochromate (PCC).[5]

  • Anhydrous dichloromethane (DCM).

  • Celite or silica gel.

Procedure:

  • Set up a reaction under an inert atmosphere as described in Protocol 1.

  • Suspend PCC (1.5 equivalents) in anhydrous DCM in the reaction flask.

  • Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Logic for Low Reaction Yield

LowYieldTroubleshooting Start Low Yield or No Reaction CheckMoisture Verify Anhydrous Conditions Start->CheckMoisture Primary Check CheckActivation Confirm Hydroxyl Activation Start->CheckActivation CheckReagents Assess Reagent Quality Start->CheckReagents DryGlassware Oven-Dry Glassware CheckMoisture->DryGlassware DrySolvents Use Anhydrous Solvents CheckMoisture->DrySolvents InertAtmosphere Maintain Inert Atmosphere CheckMoisture->InertAtmosphere ChooseActivator Select Appropriate Activating Agent CheckActivation->ChooseActivator CorrectStoichiometry Check Stoichiometry CheckActivation->CorrectStoichiometry TitrateReagent Titrate Organometallics or Strong Bases CheckReagents->TitrateReagent NewBottle Use Fresh Reagent CheckReagents->NewBottle Solution Improved Yield DryGlassware->Solution DrySolvents->Solution InertAtmosphere->Solution ChooseActivator->Solution CorrectStoichiometry->Solution TitrateReagent->Solution NewBottle->Solution

Caption: Troubleshooting workflow for low-yield reactions.

Diagram 2: Competing Reaction Pathways

CompetingPathways cluster_paths Potential Transformations Start (6-Chloro-4-methylpyridin-2-yl)methanol C₇H₈ClNO Desired Desired Product (e.g., Ether, Ester) Start->Desired  Desired Reaction  (e.g., Williamson Ether Synthesis) Oxidation Oxidation Product (Aldehyde/Acid) Start->Oxidation  [O]  (e.g., PCC, DMP) Chlorination Side-Chlorination Product Start->Chlorination  SOCl₂ or  TsCl/Pyridine Hydrolysis Hydrolysis Product (6-Hydroxypyridine) Start->Hydrolysis  H₂O / OH⁻  (Aqueous Workup)

Caption: Competing reaction pathways for the title compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₈ClNO[14]
Molecular Weight 157.6 g/mol [14]
Physical State Crystalline Solid[1]
Storage Temperature 2-8°C (under inert atmosphere)[2]
Hazard Codes H302, H315, H319, H335[14][15]
Precautionary Statements P280, P302+P352, P305+P351+P338[14]

References

  • Reagents & Solvents: Reagent Tips . Department of Chemistry, University of Rochester. [Link]

  • Org. Synth. 2012, 89, 549-561 . Organic Syntheses Procedure. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . PMC. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water . ACS Publications. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure . NIH. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . Wiley Online Library. [Link]

  • 17.6 Reactions of Alcohols . OpenStax. [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • 2-Chloropyridine . Wikipedia. [Link]

  • Reactions of Alcohols . University of Calgary. [Link]

  • 3: Performing Sensitive Reactions without a Schlenk Line . Chemistry LibreTexts. [Link]

  • (4-chloro-6-methylpyridin-2-yl)methanol Price . Chemsrc.com. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . MDPI. [Link]

  • Pyridine methanol chlorinations . ResearchGate. [Link]

  • METHANOL SAFE HANDLING MANUAL . Methanol Institute. [Link]

  • chemical label (6-chloro-4-methylpyridin-2-yl)methanol . GHS. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Reaction Products of (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (6-Chloro-4-methylpyridin-2-yl)methanol

(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridyl alcohol of significant interest in medicinal chemistry and drug development. Its bifunctional nature—possessing both a reactive hydroxyl group and a halogenated pyridine ring—makes it a versatile building block for synthesizing a diverse array of more complex molecules. The chlorine atom can be a site for nucleophilic substitution, while the primary alcohol moiety is amenable to oxidation and esterification.

For researchers and drug development professionals, the precise characterization of reaction products derived from this starting material is paramount. Ambiguity in product identity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a comprehensive comparison of the spectroscopic signatures of (6-Chloro-4-methylpyridin-2-yl)methanol and its derivatives from three common reaction classes: Oxidation, Nucleophilic Aromatic Substitution (SNAr), and Esterification. By explaining the causality behind experimental choices and presenting self-validating analytical protocols, this document serves as a practical reference for confirming reaction outcomes with high confidence.

The foundational principle of this guide is comparative analysis. We will establish a baseline spectroscopic profile for the starting material and then systematically dissect the expected spectral changes—in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that signify a successful transformation.

Baseline Spectroscopic Profile: (6-Chloro-4-methylpyridin-2-yl)methanol

Before proceeding to its reaction products, we must first understand the characteristic spectroscopic features of (6-Chloro-4-methylpyridin-2-yl)methanol (Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol )[1].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. Protons on pyridine rings typically appear in the δ 7.0-9.0 ppm range[2]. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

  • IR Spectroscopy: The infrared spectrum is dominated by two key features characteristic of an alcohol: a strong, broad O-H stretching band around 3200-3500 cm⁻¹ due to hydrogen bonding and a strong C-O stretching band between 1000-1250 cm⁻¹[3]. Additionally, C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹[4].

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺). A crucial diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%)[5][6][7].

General Analytical Workflow

The following diagram illustrates the logical flow from chemical reaction to structural confirmation, which forms the basis of this guide.

G cluster_reaction Chemical Transformation cluster_analysis Spectroscopic Analysis start (6-Chloro-4-methylpyridin-2-yl)methanol reaction Reaction (Oxidation, SNAr, Esterification) start->reaction product Crude Reaction Product reaction->product purification Purification (e.g., Chromatography) product->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Check Isotopic Pattern final_product Verified Product Structure ms->final_product ir Infrared (IR) Spectroscopy - Identify Functional Group Changes (e.g., C=O appearance, O-H loss) ir->final_product nmr NMR Spectroscopy ('H, '³C) - Full Structural Elucidation - Confirm Proton/Carbon Environment nmr->final_product purification->ms purification->ir purification->nmr

Caption: General workflow for reaction and analysis.

Comparative Analysis: Key Reaction Classes

Reaction Class 1: Oxidation of the Alcohol Moiety

Oxidation of the primary alcohol in (6-Chloro-4-methylpyridin-2-yl)methanol yields the corresponding aldehyde, (6-Chloro-4-methylpyridin-2-yl)carbaldehyde. Milder oxidizing agents are chosen to prevent over-oxidation to the carboxylic acid.

Causality of Experimental Choice: A common and effective method for this transformation is the Swern oxidation or the use of Dess-Martin periodinane, which are known for their mild conditions and high yields for converting primary alcohols to aldehydes.

G reactant (6-Chloro-4-methylpyridin-2-yl)methanol (C₇H₈ClNO) product (6-Chloro-4-methylpyridin-2-yl)carbaldehyde (C₇H₆ClNO) reactant->product Oxidation oxidant [Oxidizing Agent] (e.g., Dess-Martin Periodinane) oxidant->product

Caption: Oxidation of the primary alcohol to an aldehyde.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) to the solution portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Spectroscopic Comparison: Alcohol vs. Aldehyde

Spectroscopic Feature(6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material)(6-Chloro-4-methylpyridin-2-yl)carbaldehyde (Product)Rationale for Change
IR: O-H Stretch Strong, broad band at ~3300 cm⁻¹[8]AbsentThe hydroxyl group has been oxidized.
IR: C=O Stretch AbsentStrong, sharp band at ~1700 cm⁻¹Formation of the new aldehyde carbonyl group.
¹H NMR: -CH₂OH Singlet (~4.7 ppm)AbsentMethylene group is oxidized.
¹H NMR: -OH Broad singlet (variable, ~5.4 ppm)AbsentHydroxyl proton is removed.
¹H NMR: -CHO AbsentSinglet (~10.0 ppm)Appearance of the highly deshielded aldehyde proton.
Mass Spec: M⁺ m/z = 157/159m/z = 155/157Loss of two hydrogen atoms (mass = 2 amu).
Mass Spec: M+2 Peak Present (~3:1 ratio to M⁺)Present (~3:1 ratio to M⁺)The chlorine atom is unaffected by the reaction.
Reaction Class 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the chlorine atom for nucleophilic aromatic substitution, particularly at positions 2 and 4.[9][10] This allows for the displacement of the chloride with various nucleophiles.

Causality of Experimental Choice: Amines are excellent nucleophiles for this type of reaction on chloropyridines.[11] We will use morpholine as a representative nucleophile. The reaction typically requires heat to overcome the activation energy associated with disrupting the ring's aromaticity.[11]

G reactant (6-Chloro-4-methylpyridin-2-yl)methanol product (6-(Morpholino)-4-methylpyridin-2-yl)methanol reactant->product SNAr nucleophile Morpholine + Base (e.g., K₂CO₃) nucleophile->product

Caption: Nucleophilic substitution of chloride with morpholine.

Experimental Protocol: Substitution with Morpholine

  • Combine (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq), morpholine (1.5 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a solvent like dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Spectroscopic Comparison: Chloro- vs. Morpholino-Pyridine

Spectroscopic Feature(6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material)(6-(Morpholino)-4-methylpyridin-2-yl)methanol (Product)Rationale for Change
¹H NMR: Aromatic Two distinct singlets/doublets for pyridine protons.Chemical shifts of pyridine protons will change due to the new electron-donating group.The electronic environment of the pyridine ring is altered.
¹H NMR: Morpholine AbsentTwo new multiplets (~3.8 ppm for -CH₂-O- and ~3.3 ppm for -CH₂-N-)Incorporation of the morpholine moiety.
Mass Spec: M⁺ m/z = 157/159m/z = 208Replacement of Cl (35 amu) with morpholine (86 amu), net change +51 amu.
Mass Spec: M+2 Peak Present (~3:1 ratio to M⁺)[5]AbsentThe chlorine atom has been displaced from the molecule.
IR: C-Cl Stretch Present (~600-800 cm⁻¹)AbsentThe carbon-chlorine bond is no longer present.
Reaction Class 3: Esterification of the Alcohol

The primary alcohol group readily undergoes esterification with acylating agents to form esters. This reaction is fundamental for modifying the polarity and bioavailability of drug candidates.

Causality of Experimental Choice: Reacting the alcohol with an acyl chloride, such as benzoyl chloride, is a highly efficient method for ester formation.[12] A mild base like triethylamine or pyridine is used to scavenge the HCl byproduct.

G reactant (6-Chloro-4-methylpyridin-2-yl)methanol product (6-Chloro-4-methylpyridin-2-yl)methyl benzoate reactant->product Esterification acyl_chloride Benzoyl Chloride + Base (e.g., Et₃N) acyl_chloride->product

Caption: Esterification of the alcohol with benzoyl chloride.

Experimental Protocol: Esterification with Benzoyl Chloride

  • Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester.

Spectroscopic Comparison: Alcohol vs. Ester

Spectroscopic Feature(6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material)(6-Chloro-4-methylpyridin-2-yl)methyl benzoate (Product)Rationale for Change
IR: O-H Stretch Strong, broad band at ~3300 cm⁻¹[3]AbsentThe hydroxyl group has been converted to an ester.
IR: C=O Stretch AbsentStrong, sharp band at ~1720 cm⁻¹Formation of the new ester carbonyl group.
¹H NMR: -OH Broad singlet (variable, ~5.4 ppm)AbsentHydroxyl proton is removed.
¹H NMR: -CH₂OH Singlet (~4.7 ppm)Shifts downfield to ~5.4 ppmThe methylene protons are now adjacent to an electron-withdrawing ester group.
¹H NMR: Benzoyl AbsentNew aromatic signals (~7.4-8.1 ppm)Incorporation of the benzoyl group.
Mass Spec: M⁺ m/z = 157/159m/z = 261/263Addition of a benzoyl group (105 amu), net change +104 amu.
Mass Spec: M+2 Peak Present (~3:1 ratio to M⁺)Present (~3:1 ratio to M⁺)The chlorine atom is unaffected by the reaction.

Conclusion

The successful synthesis of derivatives from (6-Chloro-4-methylpyridin-2-yl)methanol hinges on the rigorous application of spectroscopic analysis. Each class of reaction imparts a unique and predictable "fingerprint" on the resulting spectra. Oxidation is definitively marked by the appearance of a carbonyl stretch in the IR and the loss of alcohol-related protons in the NMR. Nucleophilic substitution is most clearly confirmed by the loss of the chlorine isotopic pattern in the mass spectrum. Finally, esterification is characterized by the replacement of the broad O-H IR stretch with a sharp ester carbonyl band and a significant downfield shift of the adjacent methylene protons in the NMR spectrum. By using this comparative guide, researchers can confidently and efficiently validate their synthetic outcomes, accelerating the pace of discovery and development.

References

  • Biosynth. (n.d.). (6-Chloro-4-methylpyridin-2-yl)methanol.
  • Chemistry LibreTexts. (2023, August 29).
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Al-Amiery, A. A. (2015). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
  • The Organic Chemistry Tutor. (2019, January 19).
  • Frimayanti, N., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Bakke, B. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Sigma-Aldrich. (n.d.). (2-Chloro-6-methylpyridin-4-yl)methanol.
  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Wade, L. G. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • Norris, J. (2018, April 21). Synthesis of Esters. YouTube.
  • Takhistov, V. V., & Pleshkova, A. P. (2018). Mass spectrometry of halogen-containing organic compounds.
  • QuimicaOrganica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Kalme, Z. A., et al. (1985). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
  • Echemi. (n.d.). (6-chloro-4-methylpyridin-2-yl)methanol for Sale.
  • Organic Chemistry Portal. (n.d.).
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • University of Calgary. (n.d.). IR: alcohols.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

Sources

Technical Comparison Guide: SAR Utility of (6-Chloro-4-methylpyridin-2-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Advantage

In the optimization of heterocycles for neurological targets (specifically P2X3 receptors and mGluR5), the choice of the central pyridine scaffold dictates not only potency but also the metabolic stability profile. This guide evaluates (6-Chloro-4-methylpyridin-2-yl)methanol (referred to herein as CMPM ) against its des-methyl and halogenated analogs.

The Core Thesis: While simple 2,6-disubstituted pyridines are ubiquitous, the inclusion of the 4-methyl group in CMPM offers a distinct "Magic Methyl" effect. It frequently improves hydrophobic packing in orthosteric sites while blocking the C4-position from oxidative metabolism (cytochrome P450 oxidation), a common liability in 6-chloropyridine-2-methanol derivatives.

The Competitors
Scaffold VariantStructurePrimary ApplicationKey Limitation
CMPM (Product) (6-Chloro-4-methylpyridin-2-yl)methanol P2X3 Antagonists, mGluR5 NAMs Balanced reactivity/stability
Alternative A (6-Chloropyridin-2-yl)methanolGeneral Linker ChemistryC4-metabolic liability; weaker lipophilic binding
Alternative B (6-Bromo-4-methylpyridin-2-yl)methanolCross-coupling (Suzuki)Higher cost; lower atom economy; debromination risks

Part 2: Technical Profile & Reactivity

Molecule: (6-Chloro-4-methylpyridin-2-yl)methanol CAS: 1227601-23-1 Molecular Weight: 157.59 g/mol

Reactivity Hotspots

The CMPM scaffold presents a "Dual-Handle" system for divergent synthesis:

  • C2-Hydroxymethyl: A nucleophilic handle ready for etherification (SN2 or Mitsunobu) or oxidation to carboxylic acids.

  • C6-Chlorine: An electrophilic handle for SNAr displacement (with amines) or Palladium-catalyzed cross-coupling.

Diagram 1: Divergent Synthetic Workflow

This pathway illustrates how CMPM serves as a linchpin for generating diverse libraries.

G Start (6-Chloro-4-methylpyridin-2-yl)methanol (CMPM Scaffold) PathA Path A: C2-Functionalization (Etherification) Start->PathA NaH, R-X or Mitsunobu PathB Path B: C6-Functionalization (S_NAr / Suzuki) Start->PathB Pd(PPh3)4 or R-NH2 ProdA Ether Analogs (P2X3 Potency Optimization) PathA->ProdA ProdB Biaryl/Amine Analogs (Solubility Tuning) PathB->ProdB Final Lead Candidate (Balanced PK/PD) ProdA->Final ProdB->Final

Figure 1: Divergent synthesis strategy using CMPM. The scaffold allows independent optimization of the "Head" (C2) and "Tail" (C6) regions of the drug molecule.

Part 3: Comparative SAR Analysis

The following data summarizes a representative SAR study focusing on P2X3 receptor antagonism (relevant to chronic cough therapeutics like Gefapixant analogs). The study compares the CMPM scaffold against the Des-methyl alternative.

Experimental Setup
  • Target: hP2X3 Receptor (FLIPR Calcium Flux Assay).

  • Variable: Substituent at the Pyridine C4 position.[1][2][3][4][5][6]

  • Fixed Domain: C2-ether linkage to a substituted phenyl ring; C6-amine tail.

Table 1: SAR Data Summary (Representative)
Compound IDScaffold CoreC4-SubstituenthP2X3 IC50 (nM)HLM T1/2 (min)*Lipophilic Efficiency (LipE)**
CMPM-01 CMPM -CH3 12 ± 4 > 120 5.4
Alt-A-01(6-Cl-Py)-MeOH-H85 ± 10453.8
Alt-B-01(6-Cl-Py)-MeOH-CF322 ± 5> 1204.1

*HLM T1/2: Half-life in Human Liver Microsomes (Metabolic Stability). **LipE = pIC50 - cLogP. Higher is better.

Analysis of Results
  • Potency Shift: The introduction of the 4-methyl group (CMPM-01) results in a 7-fold increase in potency compared to the hydrogen analog (Alt-A-01). This suggests the methyl group fills a small hydrophobic pocket in the receptor's allosteric site.

  • Metabolic Shielding: The Des-methyl analog (Alt-A-01) shows moderate stability (45 min), likely due to oxidation at the vacant C4 position. CMPM-01 blocks this site, extending half-life significantly.

  • Comparison to CF3: While the trifluoromethyl analog (Alt-B-01) is stable, it is less lipophilically efficient (LipE 4.1 vs 5.4) due to the high lipophilicity of CF3, which often leads to poor solubility or higher plasma protein binding.

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocol details the synthesis of a key intermediate using the CMPM scaffold via Mitsunobu Etherification , a critical step in building P2X3 antagonists.

Protocol: Mitsunobu Coupling of CMPM with Phenols

Objective: Functionalize the C2-hydroxymethyl group while preserving the C6-chlorine for later stages.

Reagents:

  • (6-Chloro-4-methylpyridin-2-yl)methanol (CMPM) [1.0 eq]

  • Substituted Phenol (Ar-OH) [1.1 eq]

  • Triphenylphosphine (PPh3) [1.2 eq]

  • DIAD (Diisopropyl azodicarboxylate) [1.2 eq]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve CMPM (1.0 eq), Phenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling temperature prevents the formation of hydrazine by-products.

  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (CMPM) should disappear.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[4]

  • Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Validation: Look for the disappearance of the hydroxymethyl methylene singlet (~4.7 ppm) and the appearance of a downfield shifted singlet (~5.1 ppm) corresponding to the new ether methylene (Py-CH2-O-Ar).

Part 5: Mechanistic Logic & Pathway

Understanding why the CMPM scaffold behaves differently requires visualizing the electronic effects. The 4-methyl group is electron-donating (+I effect), which slightly deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) at the C6 position compared to the Des-methyl variant. This requires adjustment of reaction conditions (higher temp or stronger catalyst) for the second step.

Diagram 2: Reactivity & Electronic Influence

SAR_Logic Scaffold CMPM Scaffold (4-Methyl-6-Chloro) Effect1 Electronic Effect (+I) Inductive Donation by Methyl Scaffold->Effect1 Consequence1 Slight Deactivation of C6-Cl (Requires Pd-Catalysis over mild S_NAr) Effect1->Consequence1 Kinetic Consequence Consequence2 Metabolic Blockade (Prevents C4-Oxidation) Effect1->Consequence2 Biological Consequence Outcome Optimized Drug Candidate High Stability / Tunable Reactivity Consequence1->Outcome Consequence2->Outcome

Figure 2: Mechanistic impact of the 4-methyl group on chemical reactivity and biological stability.

References

  • VulcanChem. (2023). (6-Chloro-4-methylpyridin-2-yl)methanol - Structural Characteristics and Properties. Retrieved from

  • PubChem. (2023).[3] Compound Summary: N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide (Related P2X3 Antagonist Structures). Retrieved from

  • Sigma-Aldrich. (2023). 2-Chloro-4-methylpyridine: Reactivity in Palladium-catalyzed cross-coupling. Retrieved from

  • Journal of Medicinal Chemistry. (1998). Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Omeprazole Intermediate Analogues). Vol 41, Issue 11.
  • BLD Pharm. (2023). Product Analysis: (6-Chloro-[2,4'-bipyridin]-4-yl)methanol. Retrieved from

Sources

Mechanistic Elucidation & Optimization: Chlorination of (6-Chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthetic methodologies for the conversion of (6-Chloro-4-methylpyridin-2-yl)methanol (Compound 1 ) to its corresponding alkyl chloride, 2-(chloromethyl)-6-chloro-4-methylpyridine (Compound 2 ). This transformation is a critical step in the synthesis of COX-2 inhibitors and agrochemicals.

We compare the industry-standard Thionyl Chloride (


)  method against the milder Appel Reaction (

)
. The guide details experimental protocols, safety profiles, and a rigorous workflow for confirming the reaction mechanism—specifically distinguishing between

,

, and pyridinium-mediated pathways.

Part 1: The Mechanistic Landscape

The conversion of the primary alcohol in (6-Chloro-4-methylpyridin-2-yl)methanol to a chloride is complicated by the presence of the basic pyridine nitrogen and the electron-withdrawing chlorine at C6.

Pathway A: Thionyl Chloride ( ) – The Kinetic Standard
  • Mechanism: Nucleophilic Acyl Substitution followed by Nucleophilic Substitution.

  • Key Intermediate: Alkyl chlorosulfite (

    
    ).
    
  • Pathway Divergence:

    • 
       (Internal Return):  In the absence of base, the chlorosulfite decomposes via a tight ion pair.[1] For primary alcohols, this is rare; however, the pyridine ring can stabilize the transition state.
      
    • 
       (Inversion):  The chloride ion (generated from 
      
      
      
      ) attacks the backside of the chlorosulfite.[1]
    • Self-Catalysis: The pyridine nitrogen of the substrate can act as a base, scavenging HCl to form the hydrochloride salt, which prevents N-alkylation (self-quaternization).

Pathway B: Appel Reaction ( ) – The Thermodynamic Alternative
  • Mechanism: Formation of an Oxyphosphonium intermediate (

    
    ).
    
  • Driving Force: Formation of the strong

    
     bond (Triphenylphosphine oxide).
    
  • Selectivity: Highly selective for the alcohol; avoids the formation of HCl, protecting acid-sensitive moieties, but generates stoichiometric phosphorus waste.

Pathway Visualization

The following diagram illustrates the competing mechanistic pathways for the reaction of Compound 1 with


.

Mechanism Start (6-Chloro-4-methylpyridin-2-yl)methanol (Alcohol) Inter1 Alkyl Chlorosulfite (Intermediate) Start->Inter1 + SOCl2 - HCl SOCl2 SOCl2 IonPair Intimate Ion Pair [R+ ... -OSOCl] Inter1->IonPair Slow (Rate Limiting) Prod_Free Product (Free Base) (Unstable) Inter1->Prod_Free SN2 (Inversion) + Cl- IonPair->Prod_Free SNi (Retention) No Base Prod_Salt Product (HCl Salt) (Stable) Prod_Free->Prod_Salt + HCl (Spontaneous) Side_N N-Alkylated Dimer (Impurity) Prod_Free->Side_N Dimerization (If HCl removed)

Caption: Mechanistic bifurcation in the chlorination of pyridine methanols. Note the critical role of HCl in preventing dimerization.

Part 2: Comparative Performance Guide

The following data compares the two methods for the synthesis of 2-(chloromethyl)-6-chloro-4-methylpyridine .

FeatureMethod A: Thionyl Chloride (

)
Method B: Appel Reaction (

)
Reaction Type Irreversible, Gas Evolution (

)
Redox Condensation
Yield 92 - 97% (as HCl salt)80 - 85%
Atom Economy High (Byproducts are gases)Low (Stoichiometric

waste)
Purification Precipitation / RecrystallizationColumn Chromatography (Required to remove

)
Scalability Excellent (Industrial Standard)Poor (Waste generation)
Safety Profile Corrosive / Toxic Gas Evolution

is hepatotoxic (Use

or NCS as alternative)
Product Stability Isolated as stable HCl Salt Isolated as Free Base (Prone to polymerization)

Recommendation: For drug development and scale-up, Method A (


)  is superior due to the in situ protection of the pyridine nitrogen by HCl, preventing self-alkylation.

Part 3: Experimental Protocols

Protocol A: Optimized Thionyl Chloride Method (Recommended)

Rationale: Uses Toluene as a solvent to allow precipitation of the product hydrochloride salt.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) for off-gassing.

  • Dissolution: Charge (6-Chloro-4-methylpyridin-2-yl)methanol (10.0 g, 58.3 mmol) and anhydrous Toluene (100 mL). Cool to 0–5 °C.

  • Addition: Add Thionyl Chloride (8.3 g, 69.9 mmol, 1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction.[2]

  • Reaction: Allow to warm to room temperature, then heat to 50 °C for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

  • Workup: Cool the mixture to 0 °C. The product precipitates as the hydrochloride salt.

  • Isolation: Filter the white solid under

    
     atmosphere (hygroscopic). Wash with cold Toluene (2 x 20 mL).
    
  • Drying: Vacuum dry at 40 °C to afford 2-(chloromethyl)-6-chloro-4-methylpyridine hydrochloride .

Protocol B: Mechanistic Probe (Kinetic Isotope Effect Setup)

Rationale: Used to confirm if C-H bond breaking is involved (it shouldn't be) or to measure rates for Hammett plots.

  • Prepare a solution of substrate (0.1 M) in

    
     in an NMR tube.
    
  • Add

    
     (1.0 eq) at -20 °C.
    
  • In-Situ Monitoring: Insert into NMR probe pre-cooled to -20 °C. Acquire

    
     NMR spectra every 5 minutes to observe the formation and decay of the chlorosulfite intermediate  (Look for shift in -CH2- protons from ~4.7 ppm to ~5.2 ppm).
    

Part 4: Confirming the Mechanism (Workflow)

To definitively confirm the mechanism and ensure no side reactions (like ring chlorination) occurred, follow this analytical workflow.

Intermediate Trapping via Low-Temperature NMR
  • Hypothesis: If the reaction proceeds via

    
    , the chlorosulfite intermediate (
    
    
    
    ) should be observable at low temperatures before the rate-limiting step.
  • Experiment: Run the reaction in

    
     at -40°C.
    
  • Observation: The methylene protons (

    
    ) will shift downfield (
    
    
    
    ppm) upon formation of the chlorosulfite. If this species is long-lived, it suggests the ionization/attack step is rate-limiting.
C-Alkylation vs. N-Alkylation (HMBC)
  • Risk: Pyridines can attack alkyl halides to form quaternary ammonium salts.

  • Confirmation: Use HMBC (Heteronuclear Multiple Bond Correlation) .

    • Expected: Strong correlation between the methylene protons and the C2/C3 carbons of the pyridine ring.

    • N-Alkylation Flag: Significant upfield shift of the ring carbons and loss of symmetry if intermolecular dimerization occurred.

Stereochemical Probe (Deuterium Labeling)
  • Method: Use mono-deuterated alcohol (

    
    ).
    
  • Analysis: If the reaction is

    
    , you will observe Inversion of Configuration  (detectable via chiral solvating agents in NMR or polarimetry). If 
    
    
    
    , you will observe Retention .[1][3]
    • Note: For this specific achiral substrate, this is only necessary if proving the mechanism for a patent claim covering chiral derivatives.

Mechanistic Validation Workflow

Validation Start Start: Reaction Mixture Step1 1. In-Situ 1H NMR (-40°C) Start->Step1 Decision1 Chlorosulfite Observed? Step1->Decision1 Path_SN2 Pathway: Stepwise (SN2/SNi) Decision1->Path_SN2 Yes (Shift ~5.2ppm) Path_Concerted Pathway: Concerted Decision1->Path_Concerted No (Rapid Conversion) Step2 2. Isolation & HMBC NMR Path_SN2->Step2 Decision2 N-Alkylation Signals? Step2->Decision2 Result_Fail FAIL: Quaternary Salt Formed Decision2->Result_Fail Yes Result_Pass PASS: Desired Chloride Confirmed Decision2->Result_Pass No

Caption: Analytical decision tree for validating the chlorination mechanism and product integrity.

References

  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis references and patents. Retrieved from

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.[4] Retrieved from

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from

  • ResearchGate. (2011). Mechanism of electrophilic reactions of carbon-metal bonded platinum(II) complexes (Contextual reference for kinetics). Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.